molecular formula C10H8Cl3NO B8303389 2,2,2-trichloro-1-(1,3-dihydro-2H-isoindol-2-yl)ethanone

2,2,2-trichloro-1-(1,3-dihydro-2H-isoindol-2-yl)ethanone

Cat. No.: B8303389
M. Wt: 264.5 g/mol
InChI Key: OHHNSCFYURDIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-1-(1,3-dihydro-2H-isoindol-2-yl)ethanone is a useful research compound. Its molecular formula is C10H8Cl3NO and its molecular weight is 264.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8Cl3NO

Molecular Weight

264.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(1,3-dihydroisoindol-2-yl)ethanone

InChI

InChI=1S/C10H8Cl3NO/c11-10(12,13)9(15)14-5-7-3-1-2-4-8(7)6-14/h1-4H,5-6H2

InChI Key

OHHNSCFYURDIDV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under N2, at 0° C., trichloroacetyl chloride (0.57 mL, 5.0 mmol) was added dropwise to a stirring solution of isoindoline (1.0 g, 5.0 mmol), Et3N (0.7 mL, 0.51 g, 5.0 mmol) and CH2Cl2 (20 mL). The solution was allowed to warm to room temperature and stirred for 1 h. After evaporating the solvents in vacuo, the mixture was purified via silica gel chromatography using 8:2 hexanes/EtOAc to obtain the desired amide (1.2 g, 4.6 mmol, 91% yield). LC/MS (10-99% CH3CN), M/Z: M+1 obs=265.9; tR=3.51 min.
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Synthesis routes and methods II

Procedure details

Triethylamine (3.48 mL, 25.0 mmol) was added to a solution of isoindoline (4.98 g, 25.0 mmol) in chloroform (100 mL) at room temperature and the mixture was cooled in ice. Trichloroacetic acid chloride (2.79 mL, 25.0 mmol) was added dropwise thereto and the reaction mixture was warmed to room temperature and stirred for 1 hr. The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to afford 2,2,2-trichloro-1-(1,3-dihydro-2 H-isoindol-2-yl)ethanone as a purple powder (6.59 g).
Quantity
3.48 mL
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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